molecular formula C14H11F4NO B1445216 (3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1261836-76-3

(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine

Cat. No. B1445216
CAS RN: 1261836-76-3
M. Wt: 285.24 g/mol
InChI Key: VTGINAKZERMWIF-UHFFFAOYSA-N
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Description

“(3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF3, which can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine” is represented by the InChI code: 1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of pharmaceutical compounds . This can lead to improved drug absorption and permeability, making (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine a valuable scaffold for developing new medications with better pharmacokinetic profiles.

Agrochemical Development

In agrochemistry, the introduction of the trifluoromethoxy group can result in compounds with increased potency and longer-lasting effects . This compound could be used to develop new herbicides or pesticides with enhanced efficacy and reduced environmental impact.

Material Science

The unique electronic properties of the trifluoromethoxy group can be exploited in material science. For instance, it can be incorporated into polymers to improve their thermal stability and chemical resistance .

Organic Synthesis

This compound serves as a reagent in trifluoromethoxylation reactions, which are crucial for introducing the trifluoromethoxy group into various organic molecules . This is particularly important for synthesizing new organic compounds with desired properties for research and industry.

Catalysis

The compound can act as a ligand in catalytic systems, potentially influencing the reactivity and selectivity of metal-catalyzed reactions . This could open up new pathways in asymmetric synthesis and fine chemical production.

Fluorine Chemistry Research

As fluorine-containing compounds are of significant interest in chemistry, (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine can be used to study the effects of fluorination on chemical reactivity and stability .

Enantioselective Synthesis

The compound has been utilized in enantioselective synthesis, particularly in the benzylation and allylation of α-trifluoromethoxy indanones, leading to products with a tetrasubstituted stereogenic carbon center . This is valuable for the production of chiral compounds used in various industries.

Biochemical Research

The introduction of the trifluoromethoxy group into bioactive molecules can significantly alter their interaction with biological targets. This compound could be used to modify the structure of peptides or proteins to study their function or to develop new biologically active molecules .

properties

IUPAC Name

[2-fluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGINAKZERMWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179020
Record name [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261836-76-3
Record name [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261836-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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